molecular formula C12H17NO4S2 B2390836 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid CAS No. 944894-50-2

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid

Cat. No. B2390836
CAS RN: 944894-50-2
M. Wt: 303.39
InChI Key: JYEKTNPDJCEWJR-UHFFFAOYSA-N
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Description

3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound . It belongs to the family of sulfonamides. The IUPAC name for this compound is 3-[(cyclopropylamino)sulfonyl]-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO4S2 . Its molecular weight is 303.4 g/mol . The InChI code for this compound is 1S/C8H9NO4S2/c10-8(11)7-6(3-4-14-7)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to be involved in a variety of reactions. For instance, thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are recognized for their wide range of applications in medicinal chemistry due to their significant bioactivities. These compounds are known for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The structural flexibility of thiophene allows for its incorporation into various drugs, enhancing their therapeutic efficacy. The synthesis and functionalization of thiophene derivatives have been a focus of recent research, aiming to develop new methodologies for their preparation and to explore their potential in drug synthesis and natural product synthesis as challenges for the future (Xuan, 2020).

Carboxylic Acids in Environmental and Biological Systems

Carboxylic acids play a critical role in environmental and biological systems, particularly in the removal of carboxylic acids from aqueous streams through technologies like liquid-liquid extraction. This process is vital for producing bio-based plastics and recovering valuable chemicals. Advances in solvent developments for the extraction process, including the use of ionic liquids and amine-based solvents, have been explored to improve the efficiency and environmental impact of carboxylic acid recovery (Sprakel & Schuur, 2019).

Application in Anticancer and Antioxidant Agents

Research into thiophene derivatives has also highlighted their potential as anticancer and antioxidant agents. For instance, certain benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating the significance of thiophene derivatives in developing therapeutic agents (Raut et al., 2020). Additionally, the exploration of aryl sulfonamides containing thiophene or chromene moieties has confirmed their promising antibacterial properties, underscoring the potential of thiophene derivatives in antimicrobial applications (Rathore et al., 2021).

Future Directions

Thiophene-based analogs, such as 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

properties

IUPAC Name

3-(cycloheptylsulfamoyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c14-12(15)11-10(7-8-18-11)19(16,17)13-9-5-3-1-2-4-6-9/h7-9,13H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEKTNPDJCEWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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